Eriocalyxin B: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Mechanisms
Eriocalyxin B: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered significant scientific attention for its potent and varied biological activities.[1] Primarily recognized for its cytotoxic effects against a range of cancer cell lines, Eriocalyxin B also demonstrates anti-inflammatory, anti-angiogenic, and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the natural source of Eriocalyxin B, detailed protocols for its extraction and isolation, and a summary of its key biological activities and associated signaling pathways. The information herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
The principal and most well-documented natural source of Eriocalyxin B is the perennial herb Isodon eriocalyx, belonging to the Lamiaceae family.[1][3] Specifically, it is predominantly isolated from the leaves of the Isodon eriocalyx var. laxiflora variety.[1][3][4] This plant is primarily distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine.[1][4]
Physicochemical Properties
The fundamental physicochemical properties of Eriocalyxin B are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₅ | [3] |
| Molecular Weight | 344.40 g/mol | [3] |
| CAS Number | 84745-95-9 | [3] |
| Appearance | Colorless powder | [3] |
Extraction and Isolation Protocols
The isolation of Eriocalyxin B from Isodon eriocalyx var. laxiflora is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following is a detailed methodology based on established phytochemical procedures.[1][3]
Plant Material Preparation
-
Drying: Air-dry the leaves of Isodon eriocalyx var. laxiflora at room temperature.
-
Grinding: Grind the dried leaves into a coarse powder to increase the surface area for efficient solvent extraction.[1]
Extraction
-
Maceration/Reflux: Macerate the powdered leaves (e.g., 1.5 kg) with 95% ethanol (B145695) at room temperature, repeating the process three times to ensure exhaustive extraction.[1] Alternatively, perform reflux extraction with 80% ethanol.[3]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[1][3]
Solvent Partitioning
-
Suspension: Suspend the crude ethanol extract in water.
-
Fractionation: Partition the aqueous suspension successively with petroleum ether and then ethyl acetate (B1210297).[3] The ethyl acetate fraction, which contains Eriocalyxin B, is collected and concentrated to dryness.[3] An alternative is to partition with chloroform (B151607), which will also contain the target compound.[1]
Chromatographic Purification
The concentrated ethyl acetate or chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure Eriocalyxin B.[1]
Step 1: Initial Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).[1]
-
Mobile Phase: A gradient of petroleum ether and acetone, or chloroform and methanol, is commonly used.[1][3] The polarity is gradually increased to elute compounds of varying polarities.
-
Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC).[1][3] Pool the fractions enriched with Eriocalyxin B.
Step 2: Further Purification The enriched fractions are further purified using repeated chromatographic techniques until pure Eriocalyxin B is obtained. This may involve:
-
Silica gel chromatography with a different solvent system.[1]
-
Preparative Thin Layer Chromatography (Prep-TLC).[3]
-
Sephadex LH-20 chromatography.[1]
Step 3: Purity Assessment and Crystallization
-
Purity Assessment: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).[1][3]
-
Crystallization: The purified Eriocalyxin B is typically crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[1]
Quantitative Data
The yield of Eriocalyxin B from its natural source can vary depending on factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed.[1]
Extraction Yield
| Plant Material | Starting Amount | Yield of Eriocalyxin B | Reference |
| Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg (0.04% w/w) | Sun et al., 1995[1] |
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of Eriocalyxin B varies across different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Citation |
| PC-3 | Prostate Cancer | 24 h | 0.88 | [5] |
| PC-3 | Prostate Cancer | 48 h | 0.46 | [5] |
| 22RV1 | Prostate Cancer | 24 h | 3.26 | [5] |
| 22RV1 | Prostate Cancer | 48 h | 1.20 | [5] |
| A-549 | Lung Cancer | 48 h | ~0.3-3.1 | [6] |
| MCF-7 | Breast Cancer | 48 h | ~0.3-3.1 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 h | ~0.3-3.1 | [6] |
| SW-480 | Colorectal Cancer | 48 h | ~0.3-3.1 | [6] |
| HL-60 | Leukemia | 48 h | ~0.3-3.1 | [6] |
Effective Concentrations for Specific Biological Effects
| Cell Line | Biological Effect | Effective Concentration | Incubation Time | Citation |
| MDA-MB-231 | Apoptosis Induction | 1.5 - 3 µM | 24 h | [5] |
| SW1116 | Inhibition of JAK2/STAT3 | 1 µM | Not Specified | [5] |
| HUVECs | Anti-angiogenesis | 50 - 100 nM | 24 h | [5] |
| MG63 & U2OS | Inhibition of Migration | 100 µM | Not Specified | [5] |
| A549 | Inhibition of STAT3 | 10 - 20 µM | 2 h | [5] |
Key Signaling Pathways and Mechanisms of Action
Eriocalyxin B exerts its anticancer effects by modulating multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7]
NF-κB Signaling
Eriocalyxin B inhibits the transcriptional activity of NF-κB by interfering with the binding of its p65 and p50 subunits to their DNA response elements.[7] This disruption leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.[7]
STAT3 Signaling
Eriocalyxin B directly targets STAT3 by covalently binding to Cys712, which blocks its phosphorylation and activation.[7][8] The inhibition of the JAK2/STAT3 pathway suppresses the expression of downstream targets involved in cell proliferation, migration, and invasion.[7]
Akt/mTOR Signaling
In cancer cells, Eriocalyxin B has been shown to decrease the phosphorylation of Akt and mTOR, key components of a crucial cell survival pathway.[6][7] Inhibition of this pathway by Eriocalyxin B leads to the induction of apoptosis and autophagy.[6][7]
VEGFR-2 Signaling and Angiogenesis
Eriocalyxin B inhibits angiogenesis by suppressing the VEGF-induced phosphorylation of VEGF receptor-2 (VEGFR-2).[9] This blockade of VEGFR-2 signaling inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical steps in the formation of new blood vessels.[9]
Experimental Protocols for Biological Assays
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of Eriocalyxin B and a vehicle control (e.g., DMSO).[5] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[5]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cells with Eriocalyxin B at the desired concentrations and for the optimal duration.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[5]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[5]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples promptly using a flow cytometer.[5]
Conclusion
Eriocalyxin B is a promising natural product with significant potential in oncology and other therapeutic areas. Its well-defined natural source, established isolation protocols, and increasingly understood mechanisms of action make it an attractive candidate for further research and development. This guide provides a foundational resource for scientists and researchers, summarizing the critical technical information required to work with this potent diterpenoid. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Natural product Eriocalyxin B exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
